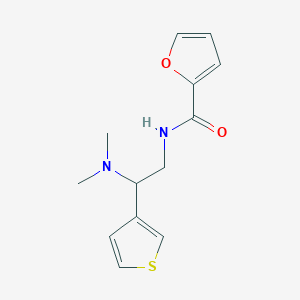![molecular formula C18H18N2O B3011509 [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 955972-07-3](/img/structure/B3011509.png)
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecular formula of this compound is C18H18N2O, and it has a molecular weight of 278.35 .
Synthesis Analysis
The synthesis of such compounds often involves Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction . In this process, an alkyl group is introduced into the aromatic ring. The reaction is facilitated by a Lewis acid, such as AlCl3, which makes the carbonyl group of the alkylating agent more electrophilic . After the alkylation, post-synthetic hydrolysis or alcoholysis can be performed .Molecular Structure Analysis
The molecular structure of “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is complex due to the presence of multiple aromatic rings and a pyrazole ring. The InChI code for the compound is 1S/C9H12O/c1-7-3-4-9 (6-10)5-8 (7)2/h3-5,10H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” are likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is known to participate in a variety of reactions .Applications De Recherche Scientifique
Synthesis Techniques and Characterization
- A study by Thirunarayanan and Sekar (2016) explored the solvent-free, one-pot synthesis of various 1 N -acetyl pyrazoles, including 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro- 1 H -pyrazole-1-yl) ethanones, achieved via microwave irradiation. They characterized these derivatives through physical constants and spectral data, contributing to understanding the compound's synthesis and properties (Thirunarayanan & Sekar, 2016).
Tautomerism and Crystallography Studies
- Research by Cornago et al. (2009) investigated the structures of four NH-pyrazoles, including variants of the compound , using X-ray crystallography. They analyzed the tautomerism in these compounds in solution and solid-state, providing valuable insights into their structural dynamics (Cornago et al., 2009).
Molecular Dimer Studies
- A study by Zheng, Wang, and Fan (2010) synthesized and characterized new 3,5-diaryl-1H-pyrazoles. They observed dimerization in solution through ESI–MS spectra, and X-ray crystal structure analysis provided insights into their molecular dimers, enhancing the understanding of intermolecular interactions of such compounds (Zheng, Wang, & Fan, 2010).
Antimicrobial Activity
- Kumar et al. (2012) conducted a study on the antimicrobial activity of a series of pyrazole derivatives, including [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. They found that compounds with a methoxy group exhibited high antimicrobial activity, offering potential applications in antimicrobial treatments (Kumar et al., 2012).
Photophysical Properties
- ZammitRamon et al. (2015) studied the excited-state photophysical properties of 1,3,5-triarylpyrazolines, incorporating a format similar to [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. Their research into the photophysical behavior of these compounds under different pH conditions contributes to the understanding of their potential in molecular devices (ZammitRamon et al., 2015).
Anticancer Applications
- Research by Liu, Xu, and Xiong (2017) on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds, provides insights into potential anticancer applications. They optimized the synthesis method, yielding compounds with significant anticancer properties (Liu, Xu, & Xiong, 2017).
Orientations Futures
The future directions for research on “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, pyrazole derivatives are being studied for their potential use in the treatment of various diseases . Additionally, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming .
Propriétés
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUFCSZDOXXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

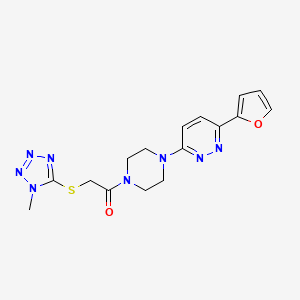
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

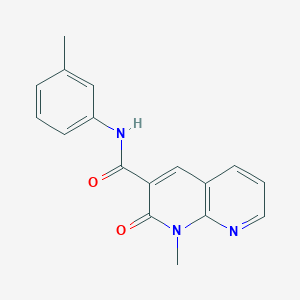
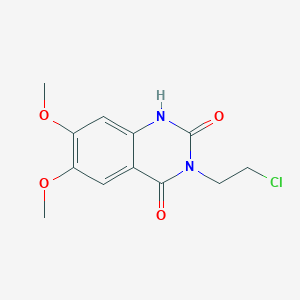
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
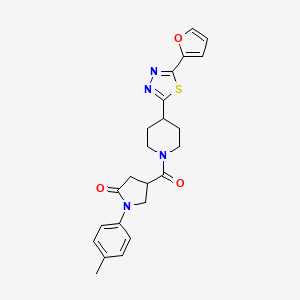
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
